molecular formula C9H9N3O2 B2695272 Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 2106251-05-0

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2695272
CAS No.: 2106251-05-0
M. Wt: 191.19
InChI Key: IKVGFDNQRFYQSG-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with an ethyl ester group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Another method involves the reduction of this compound using hydrogen gas over palladium on carbon (Pd/C) catalyst, leading to the formation of ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas and Pd/C catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features and the presence of an ethyl ester group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVGFDNQRFYQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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